2-Ethylhexyl 2-ethylbutanoate

Description

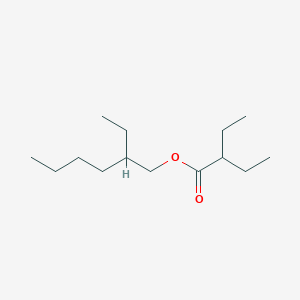

Structure

2D Structure

3D Structure

Properties

CAS No. |

91933-27-6 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-ethylhexyl 2-ethylbutanoate |

InChI |

InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-16-14(15)13(7-3)8-4/h12-13H,5-11H2,1-4H3 |

InChI Key |

DBPUTUKGANWYOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC)CC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Ethylhexyl 2 Ethylbutanoate

Direct Esterification Approaches

Direct esterification represents the most conventional route to 2-Ethylhexyl 2-ethylbutanoate, involving the reaction between an alcohol and a carboxylic acid. This approach can be achieved through traditional chemical catalysis or by employing more sustainable biocatalytic methods.

Acid-Catalyzed Condensation of 2-Ethylhexanol and 2-Ethylbutanoic Acid

The synthesis of this compound via acid-catalyzed condensation involves the direct reaction of 2-Ethylhexanol with 2-Ethylbutanoic acid. This equilibrium-limited reaction necessitates the presence of a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for the nucleophilic attack by the alcohol. nih.gov To drive the reaction towards the product side and achieve high conversion rates, the continuous removal of water, a byproduct of the reaction, is essential.

Commonly employed catalysts for this type of esterification include homogeneous acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). nih.govscielo.br The reaction is typically conducted at elevated temperatures to increase the reaction rate. For instance, the synthesis of analogous high-boiling esters often requires temperatures ranging from 120°C to 150°C. nih.govscielo.br The choice of catalyst and reaction conditions is critical to minimize side reactions and optimize the yield of the desired ester.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Parameter | Details | Source(s) |

| Reactants | 2-Ethylhexanol, 2-Ethylbutanoic Acid | |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA) | nih.govscielo.br |

| Temperature | Typically elevated (e.g., 120-150°C) | nih.govscielo.br |

| Key Feature | Continuous removal of water to shift equilibrium | nih.gov |

| Product Purity | Requires neutralization and purification steps | nih.gov |

Following the reaction, the mixture is typically neutralized to remove the acid catalyst, washed with water, and the final product is purified through distillation. nih.gov

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These pathways utilize enzymes or whole microbial cells to catalyze the esterification reaction under milder conditions, often leading to higher purity products with minimal byproduct formation.

Lipases are widely used enzymes for the synthesis of esters due to their high catalytic activity, substrate specificity, and stability in organic solvents. The enzymatic synthesis of branched-chain esters like this compound is well-documented, with immobilized lipases being particularly favored for their reusability and ease of separation from the reaction medium.

A prominent biocatalyst for this reaction is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, and Lipozyme® 435. researchgate.netnih.gov Research on the synthesis of the closely related compound, 2-ethylhexyl 2-ethylhexanoate, demonstrates the effectiveness of this approach. researchgate.netresearchgate.net The reaction mechanism for lipase-catalyzed esterification is typically described by the Ping-Pong Bi-Bi model, where the enzyme first forms an acyl-enzyme intermediate with the acid, followed by the binding of the alcohol to form the ester. researchgate.netresearchgate.net

Optimal reaction conditions are crucial for maximizing conversion. Studies have shown that temperatures between 70°C and 80°C are highly effective. researchgate.netnih.gov The use of a solvent-free system is often preferred to increase reactant concentration and simplify downstream processing, aligning with the principles of green chemistry. researchgate.netnih.gov In some cases, a molar excess of one of the substrates is used to drive the equilibrium towards product formation. researchgate.net For example, a 30% molar excess of the acid was found to be optimal in one study for achieving a product purity of 92.6%. researchgate.net

Table 2: Research Findings on Lipase-Mediated Synthesis of 2-Ethylhexyl Esters

| Parameter | Finding for 2-Ethylhexyl 2-Ethylhexanoate | Finding for 2-Ethylhexyl 2-Methylhexanoate | Source(s) |

| Biocatalyst | Novozym 435 (immobilized lipase) | Novozym® 435 | researchgate.netnih.govresearchgate.net |

| System | Solvent-free | Solvent-free | researchgate.netnih.gov |

| Optimal Temp. | 80°C | 70°C | researchgate.netnih.gov |

| Substrate Ratio | 30% molar excess of acid | 10% molar excess of alcohol | researchgate.netnih.gov |

| Productivity | N/A | 203.84 kg product × kg biocatalyst⁻¹ | nih.gov |

| Purity/Yield | 92.6% purity | High conversion | researchgate.netnih.gov |

| Mechanism | Ping-Pong Bi-Bi with acid inhibition | N/A | researchgate.net |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation is an emerging strategy that utilizes intact microbial cells containing the necessary enzymes, thereby circumventing the costly and time-consuming processes of enzyme extraction and purification. researchgate.netscispace.com This approach offers a more cost-effective and stable catalytic system. Microorganisms such as fungi of the genus Rhizopus and yeasts like Saccharomyces cerevisiae are often employed for their natural ability to produce lipases and other enzymes capable of ester synthesis. nih.govresearchgate.netfrontiersin.org

In this system, the cells themselves act as a naturally immobilized biocatalyst. researchgate.net For example, whole cells of Rhizopus oryzae, which contain mycelium-bound lipases, have been successfully used to synthesize various emollient esters. researchgate.netresearchgate.net The process involves cultivating the microorganism and then introducing the intact biomass directly into the reaction medium containing the alcohol and acid substrates. researchgate.net Research on the synthesis of isoamyl palmitate using R. oryzae whole cells achieved a maximum conversion of 83% in 24 hours. researchgate.netresearchgate.net

The efficiency of whole-cell biotransformation is influenced by factors such as the choice of solvent, substrate molar ratio, and catalyst concentration. researchgate.netresearchgate.net While direct synthesis of this compound using this method is not extensively documented, the successful synthesis of other structurally similar esters demonstrates the high potential of this sustainable and efficient methodology. researchgate.netresearchgate.netresearchgate.net

Alternative Synthetic Routes Involving 2-Ethylhexyl and 2-Ethylbutanoate Moieties

Beyond direct esterification, alternative routes such as transesterification provide versatile methods for synthesizing this compound by using different starting materials.

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases and is a powerful tool for converting one ester into another. For the synthesis of this compound, this could involve reacting an ethyl ester with 2-Ethylhexanol or reacting a 2-ethylhexyl ester with ethanol.

A common industrial application of this method is the production of specialty esters from commodity esters like palm oil methyl esters (POME). The transesterification of POME with 2-ethylhexanol has been shown to be highly efficient, achieving a 98% yield. This reaction is typically catalyzed by a strong base, such as sodium methoxide (B1231860) (CH₃ONa), under vacuum pressure to remove the methanol (B129727) byproduct and drive the reaction to completion. Optimal conditions for this process were found to be a temperature of 70°C and a POME to 2-ethylhexanol molar ratio of 1:2.

Alternatively, solid acid catalysts, such as strongly acidic cation-exchange resins, can be used for transesterification. The synthesis of 2-ethylhexyl acetate (B1210297) from methyl acetate and 2-ethylhexanol using the NKC-9 resin as a catalyst achieved a product yield of 90.9%. This approach offers the advantage of an easily separable and reusable catalyst, simplifying the purification process.

Table 3: Comparative Data for Transesterification Routes to 2-Ethylhexyl Esters

| Parameter | Base-Catalyzed (POME + 2-Ethylhexanol) | Acid-Catalyzed (Methyl Acetate + 2-Ethylhexanol) | Source(s) |

| Starting Ester | Palm Oil Methyl Ester (POME) | Methyl Acetate | |

| Alcohol | 2-Ethylhexanol | 2-Ethylhexanol | |

| Catalyst | Sodium Methoxide (CH₃ONa) | Cation-Exchange Resin (NKC-9) | |

| Temperature | 70°C | 80°C | |

| Molar Ratio | 1:2 (POME:Alcohol) | 4:1 (Ester:Alcohol) | |

| Yield/Conversion | 98% Yield | 90.9% Yield | |

| Reaction Time | < 30 minutes | 3 hours |

Reactions of Carboxylic Acid Derivatives with 2-Ethylhexanol

The formation of this compound is readily accomplished by reacting 2-ethylhexanol with various derivatives of 2-ethylbutanoic acid. These reactions are typically more favorable than direct esterification with the parent carboxylic acid because acid derivatives like acid chlorides and anhydrides are more reactive.

Common synthetic approaches include:

From Acid Chlorides: The reaction of 2-ethylbutyryl chloride with 2-ethylhexanol provides a direct route to the ester. This method is highly efficient as the chloride is an excellent leaving group, driving the reaction forward. The reaction typically proceeds readily, often without the need for a catalyst, and produces hydrogen chloride as a byproduct.

From Acid Anhydrides: 2-Ethylbutyric anhydride (B1165640) can also be reacted with 2-ethylhexanol. This reaction yields the desired ester and a molecule of 2-ethylbutanoic acid as a byproduct. While effective, this method is less atom-economical than the acid chloride route.

Transesterification: Another viable pathway is transesterification, where a different ester of 2-ethylbutanoic acid (e.g., methyl 2-ethylbutanoate) is reacted with 2-ethylhexanol in the presence of an acid or base catalyst. To drive the equilibrium towards the formation of the desired this compound, the lower-boiling alcohol byproduct (e.g., methanol) is typically removed by distillation. Studies on similar transesterification reactions, such as producing palm-based ethylhexyl esters, have shown high yields (98%) in short reaction times under vacuum.

The general mechanism for these reactions involves the nucleophilic attack of the hydroxyl group of 2-ethylhexanol on the electrophilic carbonyl carbon of the carboxylic acid derivative. This is followed by the elimination of the leaving group (e.g., chloride, 2-ethylbutanoate, or alkoxide).

Optimization of Reaction Conditions for Enhanced Synthesis

To maximize the yield and efficiency of this compound synthesis, careful optimization of reaction conditions is crucial. Key parameters include temperature, pressure, catalyst choice, and the reaction medium.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a significant factor affecting the rate of esterification. Generally, increasing the reaction temperature accelerates the reaction kinetics. For instance, in the synthesis of similar esters like 2-ethylhexyl acrylate (B77674), temperature was found to be the most influential parameter on conversion and yield. In the transesterification of palm oil methyl ester with 2-ethylhexanol, reaction temperatures were varied between 70°C and 140°C. While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition. For some transesterification processes, a temperature of 70°C was found to be optimal, achieving a 97% conversion, whereas at 60°C, only a small conversion was observed.

Pressure also plays a critical role, particularly in reactions where a volatile byproduct is formed. In transesterification reactions that produce a low-boiling alcohol like methanol, applying a vacuum (e.g., 1.5 mbar) helps to continuously remove the byproduct. This removal shifts the reaction equilibrium to favor the product, leading to higher conversions in shorter times. Conversely, operating at high pressure and high temperature can also significantly increase the reaction rate in certain esterification systems, as demonstrated in the synthesis of 2-ethylhexyl benzoate.

Table 1: Effect of Temperature on Ethylhexyl Ester Synthesis (Transesterification)

| Temperature (°C) | Conversion (%) | Reaction Time | Notes |

|---|---|---|---|

| 60 | Low | - | Minimal conversion detected. |

| 70 | 97-98 | < 30 min | Optimal temperature for high yield and short reaction time. |

| 80 | 98 | < 30 min | Yield remains high, showing a marginal effect between 70-100°C. |

| 100 | 98 | < 30 min | No significant difference in yield compared to 70°C. |

| 120 | - | - | Investigated range, but 70°C proved optimal for efficiency. |

| 140 | - | - | Investigated range, but 70°C proved optimal for efficiency. |

| 170 | >95 | 2 hours | Used for lauric acid esterification with 2-ethylhexanol. |

Data compiled from studies on similar ethylhexyl ester syntheses.

Catalyst Systems and Loading Parameters

The choice of catalyst is fundamental to the synthesis of this compound. Catalysts can be homogeneous, heterogeneous, or enzymatic.

Homogeneous Catalysts: Traditional catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. While effective, these can be corrosive and difficult to separate from the final product. Basic catalysts like sodium methoxide are highly effective for transesterification, with studies showing that a 2% (w/w) catalyst loading can achieve 98% yield.

Heterogeneous Catalysts: Solid acid catalysts such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst, Diaion), and certain metal salts (e.g., Fe₂(SO₄)₃) are increasingly preferred. Their main advantage is the ease of separation from the reaction mixture, allowing for reuse and a purer product. In a study on 2-ethylhexyl acrylate synthesis, the DIAION resin PK208 was found to be highly effective. For the esterification of lauric acid with 2-ethylhexanol, sulfated zirconias prepared with chlorosulfonic acid showed higher activity than those made with sulfuric acid.

Enzymatic Catalysts (Biocatalysts): Immobilized lipases, such as Novozym® 435 and Lipozyme® 435, offer a green alternative, operating under milder conditions. These biocatalysts are highly selective but may require longer reaction times and careful control of conditions to avoid deactivation. In the synthesis of a similar ester, 2-ethylhexyl 2-methylhexanoate, a biocatalyst concentration of 2.5% (w/w) was found to be optimal.

Catalyst loading is a critical parameter. For transesterification using sodium methoxide, increasing the catalyst amount from 1% to 2% (w/w) increased the conversion of 2-ethylhexanol from 88% to over 95%. For heterogeneous catalysts, a loading of 10 wt% was used in the synthesis of 2-ethylhexyl acrylate. However, excessive catalyst loading can lead to unwanted side reactions, such as soap formation when using basic catalysts.

Table 2: Comparison of Catalyst Systems for Ethylhexyl Ester Synthesis

| Catalyst Type | Catalyst Example | Loading | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Homogeneous (Base) | Sodium Methoxide | 1.0 - 2.0% w/w | 70 - 80 | High conversion (98%) in <30 mins; higher loading can cause soap formation. |

| Homogeneous (Acid) | p-Toluenesulfonic acid | - | - | Effective but corrosive and difficult to remove. |

| Heterogeneous (Resin) | DIAION PK208 | 10 wt% | 115 | Achieved 41% yield of 2-ethylhexyl acrylate in 4 hours. |

| Heterogeneous (Solid Acid) | Sulfated Zirconia | 10 wt% | 170 | High activity for lauric acid esterification. |

| Biocatalyst (Lipase) | Novozym® 435 | 2.5% w/w | 80 | Optimal for synthesis of similar esters; avoids harsh conditions. |

Data compiled from various ethylhexyl ester synthesis studies.

Impact of Solvent Systems and Reaction Medium Engineering

The reaction medium can significantly influence the synthesis of this compound. While many industrial esterifications are run without a solvent to maximize reactor volume and simplify purification, solvents can be employed to manage viscosity, aid in heat transfer, or facilitate the removal of byproducts like water through azeotropic distillation.

In the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate, the reaction has been successfully carried out in a solvent-free medium. This approach is considered a "green" chemistry principle as it reduces waste. However, in such systems, an excess of one reactant (often the alcohol) may be necessary to drive the reaction to high conversion, compensating for potential evaporation losses at higher temperatures.

For other esterifications, solvents like toluene (B28343) have been used. The choice of solvent can affect reaction kinetics and product selectivity. In the oxidation of 2-ethylhexanal, a precursor to related acids, protic solvents like isopropanol (B130326) significantly improved the selectivity towards the desired carboxylic acid compared to aprotic solvents or solvent-free conditions. While not a direct esterification, this demonstrates the profound effect the reaction medium can have on reaction pathways. The use of supercritical fluids, such as supercritical CO₂, has also been explored as a solvent medium for enzymatic esterification, offering benefits like reduced energy consumption and easier product separation.

Advanced Spectroscopic and Analytical Characterization of 2 Ethylhexyl 2 Ethylbutanoate

Vibrational Spectroscopy for Detailed Structural Elucidation (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the structural elucidation of 2-Ethylhexyl 2-ethylbutanoate by probing the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of an ester is characterized by prominent absorption bands corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations. For esters, the C=O stretching vibration typically appears in the region of 1740-1750 cm⁻¹. The exact position of this band can be influenced by the molecular environment. The asymmetric lineshape often observed for the ester carbonyl stretching region can be attributed to the presence of different hydrogen-bonded species. Other significant peaks in the FTIR spectrum of esters like this compound include those arising from C-H stretching and bending vibrations of the alkyl chains.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of esters shows characteristic peaks for various vibrational modes. Key bands include those for C-C stretching, CH₃ rocking, and C-O stretching in the 800-900 cm⁻¹ region. Additionally, CH₂ twisting and bending modes are observed at approximately 1298 cm⁻¹ and 1436 cm⁻¹, respectively. The prominent C=O stretching band is also visible in the Raman spectrum, typically around 1741 cm⁻¹. As a non-destructive technique that is not susceptible to interference from water, Raman spectroscopy is a valuable tool for analyzing ester-containing samples.

A detailed study of various saturated aliphatic esters using far-infrared spectroscopy (350–50 cm⁻¹) has shown that these lower frequency vibrations are highly sensitive to structural differences, making them useful for the specific identification of a given ester sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within the this compound molecule, including its stereochemistry and conformational preferences. Both ¹H and ¹³C NMR are employed to gain a complete picture of the molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. Key expected signals would include those for the ethyl and hexyl groups. For a similar compound, 2-ethylhexyl acetate (B1210297), the proton signals for the acetate methyl group appear at a distinct chemical shift. In this compound, the protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the 2-ethylhexyl moiety) are expected to be deshielded and appear at a downfield chemical shift. The various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the ethyl and hexyl chains will produce a complex pattern of signals in the upfield region of the spectrum. The integration of these signals provides the ratio of the different types of protons, confirming the structure.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 170–175 ppm for esters. The carbon of the O-CH₂ group in the 2-ethylhexyl chain will also be deshielded, appearing in the 60-70 ppm range. The remaining aliphatic carbons of the ethyl and hexyl groups will give rise to signals in the upfield region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum can confirm the number of non-equivalent carbon atoms in the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Architecture Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 200.32 g/mol . However, the molecular ion may be weak or absent due to extensive fragmentation. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. Alpha-fragmentation involves the cleavage of the bond adjacent to the carbonyl group. The McLafferty rearrangement is a characteristic fragmentation for esters with longer alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of an alkene molecule. For this compound, this could lead to the loss of a butene molecule. The resulting fragment ions provide valuable information for confirming the molecular architecture.

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like esters. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of this compound. GC-MS is particularly useful for purity assessment and the identification of impurities in samples of this ester.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is another powerful hyphenated technique that can be used for the analysis of this compound. HPLC is suitable for a wider range of compounds, including those that are not volatile enough for GC. In HPLC-MS, the HPLC system separates the components of a mixture in the liquid phase, and the eluent is introduced into the mass spectrometer for detection and identification. For ester analysis, reverse-phase HPLC methods are common. HPLC-MS is particularly advantageous for analyzing complex samples and can be used for both qualitative and quantitative analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₂H₂₄O₂), the calculated exact mass is 200.17763 g/mol . HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions, which is a significant advantage in the analysis of unknown compounds or complex mixtures. This capability is crucial for confirming the molecular formula of this compound and for identifying unknown impurities or degradation products with a high degree of confidence.

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., GC, HPLC)

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary methods for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC):

GC is a highly effective method for determining the purity of volatile esters like this compound. The compound is vaporized and passed through a capillary column, where it is separated from any impurities based on differences in boiling point and interactions with the stationary phase. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment. For instance, in the analysis of similar ethylhexyl esters, GC has been used to determine purity levels as high as 98%.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of this compound, especially when it is part of a non-volatile mixture or when derivatization is to be avoided. A common approach is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For example, a C18 column can be used with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. The retention time of the compound under specific conditions can be used for its identification and quantification. HPLC methods can be developed and validated for the simultaneous determination of multiple components in a mixture.

Interactive Data Table: Chromatographic Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and column interaction in the gas phase. | Separation based on polarity and column interaction in the liquid phase. |

| Typical Column | Capillary column (e.g., DB-5, HP-5) | Reversed-phase (e.g., C18, C8), Normal-phase |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water) |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Refractive Index Detector (RID), Mass Spectrometry (MS) |

| Application | Purity of volatile esters, analysis of essential oils. | Analysis of non-volatile mixtures, quality control of cosmetic formulations. |

Integration of Advanced Hyphenated and Multidimensional Analytical Approaches

The characterization of this compound, particularly in complex matrices, is significantly enhanced by the integration of advanced hyphenated and multidimensional analytical techniques. These approaches combine multiple analytical principles to provide a more comprehensive understanding of the sample.

Hyphenated techniques, as discussed previously, involve the direct coupling of a separation technique with a spectroscopic detection method, such as GC-MS or HPLC-MS. These methods are considered multidimensional because they provide information on both the chromatographic behavior and the mass-to-charge ratio of the analyte in a single analysis.

Further advancements include the coupling of liquid chromatography with other spectroscopic techniques like NMR (LC-NMR) and FTIR (LC-FTIR). LC-NMR, for example, allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for prior isolation.

Multidimensional chromatography, such as two-dimensional gas chromatography (GCxGC), offers significantly increased peak capacity and resolution compared to conventional one-dimensional methods. In GCxGC, the effluent from one GC column is passed through a second, different column, providing a much more detailed separation of complex mixtures. When coupled with a mass spectrometer (GCxGC-MS), this technique provides an exceptionally powerful tool for the analysis of trace components in challenging samples.

The use of advanced ionization techniques in mass spectrometry, such as atmospheric pressure chemical ionization (APCI), can also be beneficial. APCI is suitable for a wide range of compounds and can be less prone to matrix effects than other ionization methods.

By integrating these advanced hyphenated and multidimensional approaches, a more complete and accurate characterization of this compound and its behavior in various environments can be achieved.

Mechanistic Investigations of Formation and Transformation of 2 Ethylhexyl 2 Ethylbutanoate

Detailed Reaction Mechanisms of Esterification and Transesterification

The formation of 2-Ethylhexyl 2-ethylbutanoate is primarily achieved through two key chemical reactions: esterification and transesterification. Both processes result in the characteristic ester linkage from an alcohol and a carboxylic acid or its derivative.

Esterification

The mechanism of Fischer esterification involves several steps:

Protonation of the Carbonyl Group : The reaction begins with the protonation of the carbonyl oxygen of 2-ethylbutanoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The alcohol, 2-ethylhexanol, acts as a nucleophile. One of the lone pairs of electrons on its hydroxyl oxygen attacks the now-activated carbonyl carbon of the protonated carboxylic acid. This forms a tetrahedral intermediate, also known as an oxonium ion.

Proton Transfer : A proton is transferred from the oxonium ion (originating from the alcohol's hydroxyl group) to one of the hydroxyl groups of the former carboxylic acid. This creates a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another molecule in the mixture, to yield the final product, this compound, and regenerate the acid catalyst.

Transesterification

Transesterification is another pathway to synthesize this compound. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst, exchanging the alkoxy group of the ester. For instance, methyl 2-ethylbutanoate could be reacted with 2-ethylhexanol to produce this compound and methanol (B129727). The reaction is driven to completion by removing the more volatile alcohol (methanol) through evaporation.

Acid-Catalyzed Transesterification : The mechanism is very similar to Fischer esterification. It begins with the protonation of the carbonyl oxygen of the starting ester, making it more electrophilic. The incoming alcohol (2-ethylhexanol) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol group is eliminated, and the new ester is formed after deprotonation.

Base-Catalyzed Transesterification : This mechanism involves a different sequence. A strong base deprotonates the incoming alcohol (2-ethylhexanol) to form a highly nucleophilic alkoxide ion (2-ethylhexoxide). This alkoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the original alkoxide leaving group to form the desired this compound.

Enzymatic synthesis using lipases, such as Novozym 435, can also be employed for the esterification of 2-ethylhexanoic acid and 2-ethylhexanol, often following a Ping-Pong Bi-Bi mechanism.

Degradation Pathways and Identification of Metabolic Intermediates

The transformation of this compound in environmental and biological systems occurs through both chemical and biological degradation pathways.

Hydrolysis The primary chemical degradation pathway for this compound is hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction is essentially the reverse of Fischer esterification and results in the formation of the parent alcohol (2-ethylhexanol) and carboxylic acid (2-ethylbutanoic acid). Hydrolysis can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This is a reversible process and follows the reverse mechanism of Fischer esterification. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and following proton transfers, the alcohol (2-ethylhexanol) is eliminated, leaving the protonated carboxylic acid (2-ethylbutanoic acid), which then loses a proton.

Base-Catalyzed Hydrolysis (Saponification) : This process is irreversible because the final step involves the deprotonation of the carboxylic acid by the base. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then expels the alkoxide ion (2-ethylhexoxide) as a leaving group, forming 2-ethylbutanoic acid. The strong base immediately deprotonates the carboxylic acid to form a carboxylate salt (2-ethylbutanoate), and the alkoxide ion is protonated by water to form 2-ethylhexanol.

The rate of hydrolysis can be influenced by factors such as pH and temperature. Studies on similar esters have shown that branched chains can have a negative effect on the rate of hydrolysis compared to linear chains.

Oxidation Esters can react with strong oxidizing acids, which may lead to a vigorous and exothermic reaction. However, specific oxidation pathways for this compound under typical environmental conditions are not well-documented. Degradation in the atmosphere may occur through reactions with photochemically produced hydroxyl radicals.

The biodegradation of this compound is initiated by the enzymatic cleavage of the ester bond, followed by the metabolism of the resulting alcohol and carboxylic acid. Studies on structurally similar compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), indicate that branched esters are generally more resistant to biodegradation than their linear counterparts.

Various microorganisms have demonstrated the ability to degrade esters containing the 2-ethylhexyl group. The initial and rate-limiting step is the hydrolysis of the ester linkage. While specific studies on this compound are limited, research on the widely used plasticizer DEHP provides insight into relevant microbial strains.

| Microbial Strain | Class | Relevance | Reference(s) |

| Rhodococcus ruber | Bacteria | Capable of degrading DEHP in contaminated water and soil. | |

| Pantoea dispersa | Bacteria | Isolated from a fermentation starter, this strain can degrade several phthalate esters, with a preference for DEHP. | |

| Fusarium culmorum | Fungi | An ascomycete fungus reported to be a highly competent degrader of DEHP. | |

| Pseudomonas aeruginosa | Bacteria | Has been isolated from degraded plastic films and shows activity against various ester-based plasticizers. | |

| Aspergillus versicolor | Fungi | A fungus capable of growing on ester plasticizers. |

These microorganisms produce extracellular or intracellular enzymes that catalyze the initial hydrolysis of the ester.

The biotransformation of this compound begins with the cleavage of its ester bond, a reaction catalyzed by carboxylesterases and lipases. These enzymes are ubiquitous in nature and are produced by a wide range of bacteria, fungi, and mammals.

Mechanism : The hydrolysis mechanism involves the formation of an acyl-enzyme intermediate. The enzyme's active site (typically containing a serine residue) attacks the carbonyl carbon of the ester. This releases the alcohol moiety (2-ethylhexanol) and forms a temporary covalent bond between the acyl group (2-ethylbutanoyl) and the enzyme. This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid (2-ethylbutanoic acid) and regenerating the free enzyme.

Studies on the hydrolysis of DEHP and other 2-ethylhexyl esters by porcine liver esterase (PLE) and other lipases have confirmed this pathway, demonstrating a rapid and extensive conversion of the diester to its corresponding monoester and alcohol.

Following enzymatic hydrolysis, the resulting products, 2-ethylhexanol and 2-ethylbutanoic acid, are further metabolized by microorganisms through separate pathways.

Metabolism of 2-Ethylhexanol: The metabolism of 2-ethylhexanol has been studied in rats and involves several oxidative steps.

Oxidation to Aldehyde : 2-Ethylhexanol is first oxidized to its corresponding aldehyde, 2-ethylhexanal, by alcohol dehydrogenases.

Oxidation to Carboxylic Acid : The aldehyde is then rapidly oxidized to 2-ethylhexanoic acid by aldehyde dehydrogenases.

Further Oxidation : 2-Ethylhexanoic acid undergoes further oxidation via omega (ω) and beta (β) oxidation pathways. This leads to a variety of metabolites, including:

2-Ethyl-5-hydroxyhexanoic acid

2-Ethyl-5-ketohexanoic acid

2-Ethyl-1,6-hexanedioic acid (2-ethyladipic acid) These polar metabolites can then be excreted, often as glucuronide conjugates in mammals.

Metabolism of 2-Ethylbutanoic Acid: 2-Ethylbutanoic acid is a branched-chain fatty acid. Such compounds are known to be involved in fatty acid metabolism. While the specific pathway for 2-ethylbutanoic acid is not detailed in the provided search results, branched-chain fatty acids typically undergo catabolism through modified β-oxidation or α-oxidation pathways to handle the branch point. The ultimate goal is to break down the molecule into smaller units like acetyl-CoA and propionyl-CoA, which can then enter central metabolic cycles like the citric acid cycle.

Biotransformation and Biodegradation Mechanisms

Kinetic Studies of Synthesis and Degradation Processes

The formation and breakdown of this compound are governed by kinetic principles that are crucial for optimizing its synthesis and understanding its environmental persistence. These processes are often studied through enzymatic pathways, which offer high selectivity and mild reaction conditions.

The synthesis of this compound, an ester, is typically achieved through the esterification of 2-ethylbutanoic acid and 2-ethylhexanol. Kinetic investigations into the synthesis of structurally similar esters, such as 2-ethylhexyl-2-ethylhexanoate, reveal that the reaction often follows a Ping-Pong Bi-Bi mechanism when catalyzed by lipases. In this model, the lipase (B570770) binds with the acyl donor (2-ethylbutanoic acid) to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the alcohol (2-ethylhexanol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

A key observation in these kinetic studies is the potential for substrate inhibition. High concentrations of the carboxylic acid substrate can lead to a decrease in the reaction rate, a phenomenon that has been noted in the synthesis of various esters, including 2-ethylhexyl-2-ethylhexanoate. This inhibition is an important consideration in industrial processes, as it necessitates careful control of substrate concentrations to maximize yield and efficiency. The enzymatic synthesis of other 2-ethylhexyl esters, such as 2-ethylhexyl palmitate and 2-ethylhexyl oleate, has been extensively studied to optimize reaction conditions. These studies provide valuable data on the influence of temperature, enzyme loading, and substrate molar ratios on reaction kinetics.

The degradation of this compound primarily occurs through hydrolysis, the reverse reaction of esterification, which breaks the ester bond to yield 2-ethylbutanoic acid and 2-ethylhexanol. The kinetics of hydrolysis have also been investigated, particularly in the context of enzymatic catalysis. For the closely related 2-ethylhexyl-2-ethylhexanoate, the initial rate of hydrolysis has been shown to be dependent on the concentration of the ester. Understanding the kinetics of this degradation process is vital for predicting the compound's stability and its environmental fate.

Interactive Table: Kinetic Parameters for the Synthesis of Related 2-Ethylhexyl Esters

| Ester | Enzyme | Kinetic Model | Key Findings | Reference |

| 2-Ethylhexyl-2-ethylhexanoate | Immobilized Lipase | Ping-Pong Bi-Bi with acid inhibition | High acid concentration inhibits the reaction. | |

| 2-Ethylhexyl Palmitate | Novozym 435 | Not specified | Optimum molar ratio of acid to alcohol is 1:5.5 for maximum conversion. | |

| 2-Ethylhexyl Oleate | Candida antarctica lipase | Ping-Pong Bi-Bi | Mass transfer effects are significant in a fluidized bed reactor. |

Stereochemical Control and Enantioselective Synthesis for Chiral Derivatives

While this compound itself is not a chiral molecule, its constituent parts, 2-ethylbutanoic acid and 2-ethylhexanol, can be derivatized to create chiral centers. The stereochemical control during the synthesis of these chiral derivatives is a significant area of research, particularly for applications in pharmaceuticals and fine chemicals where specific stereoisomers are often required for biological activity.

The enantioselective synthesis of derivatives of 2-ethylbutanoic acid has been demonstrated through various catalytic methods. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have been employed to produce α-amino acid derivatives of 2-ethylbutanoic acid with high enantiomeric excess. This method allows for the creation of a stereocenter at the α-position of the carboxylic acid, leading to chiral building blocks for more complex molecules.

Similarly, the synthesis of chiral esters often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. While specific studies on the enantioselective synthesis of chiral derivatives of this compound are not extensively documented, the principles can be inferred from related systems. For example, the enantioselective synthesis of chiral allenoates has been achieved from phenyl acetates through catalytic C-C bond-forming reactions, showcasing a strategy to introduce chirality into ester-containing molecules. Furthermore, nickel-catalyzed desymmetrization of malonate esters represents another powerful approach for the enantioselective synthesis of chiral cyclopent-2-enones, which are themselves versatile chiral building blocks.

The development of stereochemical control in the synthesis of these derivatives is crucial for accessing pure enantiomers. Chiral resolution techniques, although effective, are often less efficient than enantioselective synthesis, which aims to produce the desired stereoisomer directly. The ability to control the three-dimensional arrangement of atoms in these molecules opens up possibilities for creating novel compounds with specific and predictable properties.

Interactive Table: Examples of Enantioselective Synthesis of Chiral Derivatives Related to the Components of this compound

| Chiral Derivative | Synthetic Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| α-Amino acid derivative of 2-ethylbutanoic acid | Nickel-catalyzed enantioconvergent cross-coupling | Nickel/chiral ligand | High | |

| Chiral allenoates | C-C bond formation from phenyl acetates | Not specified | Not specified | |

| Chiral cyclopent-2-enones | Nickel-catalyzed desymmetrization of malonate esters | Nickel/chiral phosphinooxazoline | High | |

| Chiral allylic esters | Catalytic asymmetric synthesis from prochiral (Z)-2-alkene-1-ols | Palladium(II) catalyst | Up to 94% |

Theoretical and Computational Studies of 2 Ethylhexyl 2 Ethylbutanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods balance computational cost and accuracy, making them a popular choice for studying a wide range of chemical systems.

For 2-ethylhexyl 2-ethylbutanoate, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles in the ground state. A study on a related compound, 2-ethylhexyl 5-bromothiophene-2-carboxylate, utilized DFT to examine its structural and electronic features. Such calculations for this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) to solve the Schrödinger equation approximately.

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. For instance, the computed HOMO-LUMO energy gap for derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate was found to be in the range of 3.98–4.69 eV.

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions and reactivity towards other chemical species. In a typical ester like this compound, the region around the carbonyl oxygen would be expected to show a negative potential (nucleophilic), while the hydrogen atoms would exhibit positive potential (electrophilic).

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge distribution, hybridization, and intramolecular charge transfer interactions. These theoretical investigations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its macroscopic behavior.

Table 1: Representative Data from DFT Calculations on a Related Thiophene-Based Ester

| Parameter | Calculated Value | Significance |

| HOMO-LUMO Energy Gap | 3.98–4.69 eV | Indicates molecular reactivity and stability. |

| Binding Affinity (Docking) | - | Predicts interaction with biological targets. |

Note: This data is for 2-ethylhexyl-5-(aryl)thiophene-2-carboxylates and serves as an example of the types of parameters that can be obtained from DFT studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions.

For a flexible molecule like this compound, with its rotatable bonds, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties. A study on ethyl butyrate, a smaller ester, revealed the existence of multiple conformers that were characterized using a combination of microwave spectroscopy and quantum chemical calculations.

MD simulations are also invaluable for understanding how this compound interacts with itself and with other molecules in a condensed phase. By simulating a system containing many molecules of the ester, one can study properties like density, viscosity, and diffusion coefficients. The simulations can reveal the nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, that govern the bulk properties of the substance. For instance, research on binary mixtures of ethyl butanoate with 2-alkanols has shown that strong interactions occur between the unlike molecules.

In the context of its applications, MD simulations could be used to model the interaction of this compound with other components in a formulation, such as polymers or other solvents. This can help in predicting compatibility and understanding the molecular basis of the formulation's performance.

Prediction of Reaction Energetics and Transition States in Ester Chemistry

Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing chemical processes. Computational chemistry provides tools to map out the energy profile of a reaction, including the reactants, products, intermediates, and transition states.

The transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy (the activation energy) is key to understanding the reaction rate. For complex reactions, there may be multiple steps and intermediates, each with its own transition state. In some cases, a single reaction may even proceed through two different transition states.

Computational methods like DFT can be used to calculate the geometries and energies of transition states. This information is vital for understanding the factors that influence the reaction rate and for designing catalysts that can lower the activation energy, thereby speeding up the reaction. While challenging, the accurate prediction of transition states is a major focus of computational chemistry research.

Application of Machine Learning and Chemometrics in Ester Research

In recent years, machine learning (ML) and chemometrics have emerged as powerful tools in chemical research, enabling the analysis of large datasets and the development of predictive models.

In the context of esters, ML models can be trained to predict various properties, such as reaction yields, catalytic activity, and even sensory characteristics. For example, machine learning has been used to predict the outcomes of catalytic hydrogenation of esters with reasonable accuracy. These models are typically trained on a dataset of known reactions and can learn the complex relationships between the structures of the reactants, catalysts, and the resulting reaction yield.

Chemometrics, which involves the application of statistical and mathematical methods to chemical data, is often used in conjunction with analytical techniques like spectroscopy. For instance, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze spectroscopic data (e.g., from FTIR or NMR) to quantify the concentration of esters in a mixture or to monitor the progress of a reaction. This has been applied to monitor the esterification of waste cooking oil for biodiesel synthesis. In the analysis of food and beverages, chemometrics helps in identifying key ester compounds responsible for aroma profiles.

For this compound, ML models could be developed to predict its physical properties or its performance in various applications based on its molecular descriptors. Chemometric analysis of spectroscopic data could be used for quality control during its production or for quantifying its presence in complex mixtures. The integration of these data-driven approaches with traditional computational and experimental methods holds great promise for accelerating research and development in ester chemistry.

Applications of 2 Ethylhexyl 2 Ethylbutanoate in Materials Science and Engineering

Role as a Chemical Building Block for Advanced Polymer Synthesis

In the realm of polymer science, a chemical building block is a molecule that can be incorporated into a larger macromolecular structure, imparting specific properties to the final material. While not a traditional monomer for polymerization via chain-growth mechanisms, 2-Ethylhexyl 2-ethylbutanoate serves a critical function as a coalescing agent in aqueous polymer dispersions, such as those used in paints and coatings. In this capacity, it facilitates the formation of a continuous, uniform polymer film as the water evaporates.

The compound's primary role is to temporarily lower the glass transition temperature (Tg) of the polymer particles, allowing them to soften and fuse together. The branched structure and moderate molecular weight of this compound ensure its compatibility with the polymer and control its evaporation rate, which is crucial for proper film formation. Furthermore, the 2-ethylhexyl group is a common feature in monomers used to create polymers with enhanced solubility and flexibility, such as in the synthesis of certain polyurethanes and semiconducting polymers. This highlights the utility of the 2-ethylhexyl moiety for tailoring the physical properties of macromolecular systems.

Functionality in Synthetic Lubricant Formulations and Performance Enhancement

Synthetic esters are a cornerstone of high-performance lubrication technology, prized for their versatility and engineered performance characteristics that often surpass those of conventional mineral oils.

Synthetic esters are classified as Group V base stocks by the American Petroleum Institute (API), a category reserved for all base stocks not included in Groups I, II, III, or IV. This group is characterized by a wide diversity of chemical structures, with esters being one of the most prominent. Esters are synthesized through the reaction of an acid and an alcohol, and the vast number of available starting materials allows for the creation of tailored molecules with specific performance attributes.

Compared to mineral oils, synthetic esters typically offer a superior combination of properties, including high thermal and oxidative stability, high viscosity indices, low volatility, and excellent lubricity. Their inherent polarity, stemming from the ester functional group, provides strong affinity for metal surfaces, which contributes to the formation of a robust lubricating film. This makes them ideal for demanding applications such as in jet engines, compressors, and environmentally sensitive areas where biodegradability is required.

The performance of an ester lubricant is intrinsically linked to its molecular structure. The structure of this compound, featuring branching on both the alcohol (2-ethylhexyl) and acid (2-ethylbutyrate) components, is a deliberate design to optimize key lubricant properties.

Viscosity Index (VI): The Viscosity Index measures the change in a fluid's viscosity with respect to temperature. A higher VI indicates a smaller, more desirable change in viscosity across a wide temperature range. The branching in the ester's structure disrupts the ability of the molecules to align and crystallize, which generally contributes to a high viscosity index.

Cold Flow Properties: Excellent low-temperature performance is critical for lubricants used in cold climates or in applications with cold start-ups. The pour point is the lowest temperature at which the oil will still flow. The significant branching in this compound effectively inhibits crystallization as the temperature drops, resulting in a very low pour point and superior cold flow properties.

Oxidative Stability: Oxidative stability is a measure of a lubricant's resistance to breakdown at high temperatures in the presence of oxygen. Saturated esters, like this compound, are inherently more stable than unsaturated esters. The branching near the ester group can also provide steric hindrance, protecting the functional group from oxidative attack. Specifically, esters that lack beta-hydrogens relative to the carbonyl group, such as neopolyol esters, exhibit exceptional thermal stability; the branching in this compound provides a similar, albeit less pronounced, stabilizing effect.

The following table summarizes the general influence of ester structure on key lubricant properties.

| Structural Feature | Effect on Viscosity Index (VI) | Effect on Cold Flow (Pour Point) | Effect on Oxidative Stability | Rationale |

| Increased Chain Length | Increase | Increase (Worsens) | Generally Neutral | Increased van der Waals forces increase viscosity; longer, linear chains crystallize more easily. |

| Branching (e.g., 2-ethylhexyl) | Generally Increase | Decrease (Improves) | Generally Increase | Branching disrupts packing and crystallization, improving low-temp flow and VI. Steric hindrance can protect against oxidation. |

| Unsaturation (Double Bonds) | Variable | Decrease (Improves) | Decrease (Worsens) | Double bonds introduce kinks that hinder crystallization but are primary sites for oxidation. |

| Ester Group Polarity | Generally Increase | Variable | Neutral to Positive | Polarity enhances intermolecular forces and surface affinity (lubricity), but its effect on pour point depends on the overall structure. |

Mechanistic Action as a Plasticizer in Polymer Systems (General Theories of Plasticization)

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by lowering its glass transition temperature (Tg). The action of external plasticizers, such as this compound, within a polymer matrix is explained by several complementary theories.

Gel Theory: According to this theory, the stiffness of a polymer is due to a three-dimensional network or gel structure formed by weak intermolecular attachments along the polymer chains. Plasticizer molecules interact with these attachment points, breaking the polymer-polymer bonds and masking them to prevent reformation, which imparts flexibility.

Free Volume Theory: Free volume is the space within a solid polymer that is not occupied by the polymer chains themselves. The mobility of polymer chains, and thus the flexibility of the material, is dependent on this available free volume. Plasticizers, being smaller molecules, insert themselves between the polymer chains, effectively pushing them apart and increasing the total free volume. This increased volume allows for greater segmental motion of the polymer chains, resulting in a lower Tg and a more flexible material.

As an ester with a branched, non-polar alkyl structure and a polar core, this compound effectively functions as an external plasticizer by physically separating polymer chains, thereby increasing free volume and molecular mobility according to these established theories.

Integration into Novel Functional Materials and Composites

The unique properties of this compound make it a candidate for integration into novel functional materials and composites where controlled flexibility, surface properties, or lubrication is required. For instance, its use as a coalescing agent in polymer coatings demonstrates its ability to modify the bulk properties of a polymer system.

Building on this, it can be incorporated as a functional additive in the creation of advanced composites. For example, in polymer-based materials, it could serve as an internal lubricant, reducing friction and wear at the material's surface. The 2-ethylhexyl group is known to be incorporated into functional polymers, such as those used for organic electronics or specialized membranes, to control morphology and solubility. By extension, this compound could be used as a processing aid or property modifier in the fabrication of such advanced materials, ensuring proper dispersion of other components and imparting desired mechanical properties to the final composite.

Development of Advanced Materials through Chemical Derivatization

Chemical derivatization involves transforming a molecule into a new, structurally related compound to achieve different or enhanced properties. While this compound is a finished product for many applications, its ester functional group presents an opportunity for further chemical modification.

The primary route for derivatization is transesterification. In this reaction, the 2-ethylhexyl alcohol or 2-ethylbutanoic acid moiety could be exchanged with other functional groups. For example, transesterification with a diol could lead to the formation of an oligomer or polyester (B1180765) containing the 2-ethylbutanoate side chain, creating a new polymer with inherent plasticization and specific solvency characteristics. This approach allows for the permanent incorporation of the plasticizing and lubricating features of the original molecule into a larger macromolecular backbone, preventing issues like plasticizer migration that can occur with simple additives. This strategy is a key principle in developing advanced materials where properties are controlled at the molecular level.

Environmental Occurrence and Biogeochemical Cycling of 2 Ethylhexyl 2 Ethylbutanoate

Detection and Analytical Quantification in Environmental Matrices

The detection and quantification of 2-ethylhexyl 2-ethylbutanoate in various environmental matrices are crucial for understanding its distribution and fate. While specific methods for this exact compound are not extensively detailed in the reviewed literature, the analytical approaches for similar compounds, such as phthalate (B1215562) esters, provide a strong framework.

Generally, the analysis of semivolatile organic compounds like this compound involves extraction from the sample matrix followed by instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of such esters. For instance, in the analysis of di(2-ethylhexyl) phthalate (DEHP), a structurally related compound, samples are typically extracted with organic solvents like hexane (B92381) or dichloromethane. Air samples may be collected on a solid sorbent material and then desorbed for analysis.

For complex matrices like food, a purge-and-trap method has been developed to separate the target compound from fats. The detection of esters in various food products, such as pulses and kiwifruit, has been successfully achieved using GC-MS. It is important to note that contamination of laboratory equipment and reagents can be a significant issue, leading to artificially high readings.

Table 1: Analytical Techniques for Ester Compound Analysis

| Technique | Sample Matrix | Key Steps | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil/Sediments, Food | Solvent extraction, solid-phase extraction, purge-and-trap | |

| High-Performance Liquid Chromatography (HPLC) | Food | Solvent extraction | |

| Electronic Nose (E-nose) | Kiwifruit | Headspace analysis |

Microbial Degradation and Bioremediation Potential

Isolation and Characterization of Specific Degrading Microorganisms

The biodegradation of esters, including those structurally similar to this compound, has been demonstrated by various microorganisms. Microbial degradation is considered an efficient and environmentally friendly method for breaking down these compounds.

Several bacterial strains capable of degrading phthalate esters have been isolated from contaminated environments. For example, Pantoea dispersa BJQ0007, isolated from a fermentation starter, showed the ability to degrade several phthalates, with a preference for di-(2-ethylhexyl) phthalate (DEHP). Similarly, Enterobacter spp. strain YC-IL1, isolated from polluted soil, was found to efficiently degrade DEHP and other phthalates. Other identified degrading bacteria include species from the genera Rhodococcus, Bacillus, Pseudomonas, and Acinetobacter. Fungi, such as Fusarium culmorum, have also been reported as competent DEHP degraders.

The isolation of these microorganisms typically involves enrichment cultures using the target compound as the sole carbon source. For instance, bacteria have been isolated from contaminated groundwater and wastewater by cultivating them in a mineral salt medium supplemented with hydrocarbons. The ability of isolates to degrade the target compound can be screened using methods like the 2,6-dichlorophenolindophenol (DCPIP) redox indicator, where a color change indicates metabolic activity.

Table 2: Examples of Microorganisms Degrading Structurally Similar Esters

| Microorganism | Source of Isolation | Degraded Compound(s) | Reference |

| Pantoea dispersa BJQ0007 | Baijiu fermentation starter | Dimethyl phthalate, diethyl phthalate, dibutyl phthalate, diisobutyl phthalate, di-(2-ethylhexyl) phthalate | |

| Enterobacter spp. YC-IL1 | Polluted soil | Di-(2-ethylhexyl) phthalate, dutylbenzyl phthalate, dicyclohexyl phthalate | |

| Ochrobactrum anthropi strain L1-W | Not specified | Di-(2-ethylhexyl) phthalate and other phthalates | |

| Bacillus sp. L26 and L30 | Contaminated groundwater | Diesel, hexadecane, benzene, toluene (B28343), xylene | |

| Pseudomonas and Acinetobacter genera | Contaminated wastewater | Hydrocarbons |

Elucidation of Biochemical Pathways for Environmental Biotransformation

The biotransformation of esters like this compound generally proceeds through a two-phase metabolic process.

Phase I Reactions: The initial step in the breakdown of ester compounds is typically hydrolysis, catalyzed by esterase enzymes. This reaction cleaves the ester bond, yielding an alcohol and a carboxylic acid. For this compound, this would result in the formation of 2-ethyl-1-hexanol and 2-ethylbutanoic acid. This initial hydrolysis increases the hydrophilicity of the molecule. Subsequent phase I reactions can involve oxidation, reduction, and further hydrolysis. For example, in the metabolism of di(2-ethylhexyl) phthalate (DEHP), it is first hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. The 2-ethylhexanol can then be oxidized to 2-ethylhexanoic acid.

Phase II Reactions: Following phase I modifications, the resulting metabolites can undergo phase II conjugation reactions. These reactions involve the attachment of polar molecules such as glucuronic acid, sulfate, or amino acids, which further increases water solubility and facilitates excretion from the organism. However, for some related compounds like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), studies have shown that it primarily undergoes phase I metabolism with no detected phase II conjugates.

The specific metabolic pathway for this compound has not been explicitly detailed, but based on the degradation of similar compounds, a proposed pathway would involve the initial hydrolysis followed by the further breakdown of the resulting alcohol and carboxylic acid. The catabolism of amino acids can also lead to the formation of various volatile compounds, including aldehydes, alcohols, and carboxylic acids, through pathways like the Ehrlich pathway.

Abiotic Degradation Processes in the Environment (e.g., Hydrolysis, Photolysis)

In addition to microbial degradation, abiotic processes can contribute to the breakdown of this compound in the environment.

Hydrolysis: Ester hydrolysis is a chemical reaction with water that splits the ester into its constituent alcohol and carboxylic acid. This reaction is generally slow under neutral conditions but is significantly accelerated in the presence of acids or bases. For this compound, hydrolysis would yield 2-ethyl-1-hexanol and 2-ethylbutanoic acid. The rate of hydrolysis can be influenced by the concentration of the ester.

Photolysis: Photolysis, or the breakdown of compounds by light, can also play a role in the environmental fate of organic chemicals. For instance, the vapor phase of di(2-ethylhexyl) adipate (B1204190) is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 16 hours. While specific data for this compound is unavailable, it is plausible that it could undergo similar atmospheric photolytic degradation.

Influence of Environmental Factors on Degradation Kinetics and Efficiency

The efficiency and rate of degradation of this compound, both biotic and abiotic, are influenced by various environmental factors.

Temperature: Microbial degradation rates are highly dependent on temperature. For instance, the degradation of DEHP by Enterobacter spp. YC-IL1 was optimal at 30°C, with a significant decrease in efficiency at lower (15–25°C) and higher (40–45°C) temperatures. Similarly, Ochrobactrum anthropi strain L1-W showed optimal degradation of DEHP at 30°C. Enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate was found to be most efficient at 80°C.

pH: The pH of the environment affects both microbial activity and abiotic hydrolysis. The degradation of DEHP by Enterobacter spp. YC-IL1 was efficient over a wide pH range (5–9), with the optimum at pH 7. Ochrobactrum anthropi strain L1-W had an optimal degradation pH of 6. The adsorption of phthalate acid esters by activated carbon was found to be largely unaffected by pH in an ethanol-containing solution.

Substrate Concentration: The initial concentration of the compound can influence its degradation rate. In some cases, high concentrations can be inhibitory to microorganisms. For the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate, an increase in the initial ester concentration led to a decrease in the conversion of reactants.

Nutrient Availability: The presence of other nutrients can affect the rate of biodegradation. The degradation of some esters is enhanced in the presence of additional carbon and nitrogen sources.

Environmental Fate and Transport Mechanisms

The environmental fate and transport of this compound are governed by its physical and chemical properties and its interactions with the environment.

Based on structurally similar compounds like di(2-ethylhexyl) adipate, it is expected that this compound released into the soil will have low mobility due to its likely high organic carbon-water (B12546825) partition coefficient (Koc). This suggests it will tend to adsorb to soil particles and not readily leach into groundwater. In aquatic environments, it is expected to partition from the water column to sediment.

If released into the air, it can exist in both vapor and particulate phases. The vapor phase is likely to be degraded by photochemically produced hydroxyl radicals. The particulate phase can be removed from the atmosphere through wet and dry deposition.

Bioconcentration in aquatic organisms is a possibility for lipophilic compounds. However, for compounds like DEHP, rapid metabolism in higher organisms appears to prevent significant biomagnification in the food chain.

Future Research Directions and Emerging Trends for 2 Ethylhexyl 2 Ethylbutanoate

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly shifting towards "green chemistry" principles to minimize environmental impact. For 2-ethylhexyl 2-ethylbutanoate, this translates to developing synthesis methods that are more environmentally benign than traditional approaches which often rely on harsh catalysts and high energy consumption.

Future research will likely focus on:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for the esterification of 2-ethylhexanol and 2-ethylbutanoic acid is a promising green alternative. Enzymatic routes offer high selectivity under mild reaction conditions, reducing energy requirements and the formation of unwanted byproducts. Research into immobilizing enzymes on various supports can enhance their stability and reusability, making the process more economically viable for industrial-scale production.

Solvent-Free Systems: Eliminating organic solvents in the synthesis process is a key aspect of green chemistry. Research is exploring solvent-free reaction systems, potentially under reduced pressure, to drive the esterification reaction forward by removing the water byproduct. This approach not only reduces solvent-related costs and environmental issues but also simplifies product purification.

A comparison of conventional and emerging green synthesis methods is presented below:

| Feature | Conventional Synthesis | Green Synthesis (Enzymatic) |

| Catalyst | Strong mineral acids (e.g., sulfuric acid) | Lipases |

| Temperature | High (>150°C) | Mild (e.g., 40-70°C) |

| Solvents | Often requires organic solvents | Can be performed in solvent-free systems |

| Byproducts | Potential for side reactions and colored impurities | High selectivity, fewer byproducts |

| Energy Consumption | High | Lower |

| Environmental Impact | Use of corrosive and hazardous materials | More environmentally friendly |

Integration with Advanced Manufacturing and Process Intensification Technologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the production of esters like this compound, this involves moving from traditional batch reactors to more advanced, continuous systems.

Key areas of research include:

Microreactors: These are small-scale continuous flow reactors with micro-sized channels. Their high surface-area-to-volume ratio allows for excellent heat and mass transfer, leading to faster reaction rates, higher yields, and improved safety, especially for exothermic reactions. Research into the use of microreactors for the esterification process could lead to significant process efficiencies.

Reactive Distillation: This technique combines chemical reaction and product separation in a single unit. For the synthesis of this compound, a reactive distillation column could be used to continuously remove water, thereby shifting the reaction equilibrium towards the product side and increasing conversion.

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation can intensify the esterification process. These energy sources can enhance reaction rates by improving mixing and heat transfer, potentially reducing reaction times and energy consumption.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The catalyst plays a pivotal role in the esterification reaction. While traditional homogeneous acid catalysts are effective, they pose challenges in terms of separation and corrosion. Future research is focused on developing more robust and recyclable catalysts.

Emerging catalytic systems include:

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, zeolites, and sulfated metal oxides, offer significant advantages over their homogeneous counterparts. They are easily separated from the reaction mixture, can be regenerated and reused, and are generally less corrosive. Research is ongoing to develop highly active and stable heterogeneous catalysts specifically tailored for the synthesis of branched esters like this compound.

Nanocatalysts: Catalysts at the nanoscale can exhibit unique properties and higher activity due to their large surface area. The use of magnetic nanoparticles as a support for enzymes (biocatalysts) is one such innovative approach, allowing for easy separation of the catalyst using a magnetic field.

Dual-Function Catalysts: Research into catalysts that can perform multiple functions, such as both catalyzing the reaction and assisting in product separation, is an area of interest. For example, certain catalysts can induce phase separation, simplifying the purification process.

In-Situ and Operando Characterization of Reaction and Degradation Processes

Understanding the reaction mechanism and catalyst behavior under actual operating conditions is crucial for process optimization and catalyst design. In-situ and operando spectroscopic techniques allow researchers to monitor chemical transformations as they happen.

Future research will likely employ:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products in real-time. This provides valuable insights into the reaction kinetics and mechanism.

Combined Techniques: The combination of multiple analytical methods, such as DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) coupled with mass spectrometry, can provide a comprehensive picture of both the catalyst surface and the gas-phase species during the reaction.

Degradation Studies: Understanding the degradation pathways of this compound under various environmental conditions is important for assessing its long-term stability and environmental fate. Operando techniques can be used to study the chemical changes that occur during degradation processes, such as hydrolysis or oxidation.

Predictive Modeling for Structure-Function Relationships in Material Applications